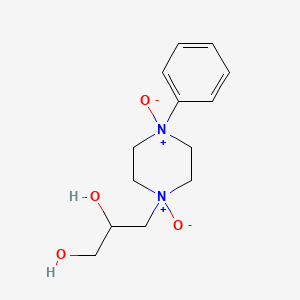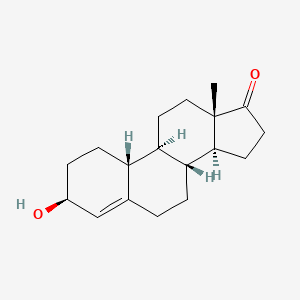
19-Norandrost-4-ene-3b-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Norandrost-4-ene-3b-ol-17-one is a prohormone that converts to nandrolone, an anabolic-androgenic steroid. This compound is known for its muscle-building properties and is often used in bodybuilding and athletic performance enhancement . It is derived from nortestosterone and is recognized for its ability to promote lean muscle mass and improve physical performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrost-4-ene-3b-ol-17-one typically involves the chemical modification of dehydroepiandrosterone (DHEA). The process includes several steps such as oxidation, reduction, and esterification to achieve the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. These methods ensure high efficiency and consistency in the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, chloroform.
Major Products: The major products formed from these reactions include various nandrolone derivatives, which are used for different therapeutic and performance-enhancing purposes .
Aplicaciones Científicas De Investigación
19-Norandrost-4-ene-3b-ol-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids.
Biology: Studied for its effects on muscle growth and recovery.
Medicine: Investigated for its potential in treating muscle-wasting diseases and hormone replacement therapy.
Industry: Utilized in the production of performance-enhancing supplements
Mecanismo De Acción
The compound exerts its effects by converting to nandrolone in the body. Nandrolone binds to androgen receptors, promoting protein synthesis and muscle growth. It also enhances nitrogen retention and red blood cell production, contributing to improved endurance and recovery . The molecular targets include androgen receptors and pathways involved in muscle hypertrophy and repair .
Comparación Con Compuestos Similares
- 19-Norandrostenedione
- 19-Norandrostenediol
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
Comparison: 19-Norandrost-4-ene-3b-ol-17-one is unique due to its specific conversion pathway to nandrolone, which provides a balanced anabolic to androgenic effect. Unlike other similar compounds, it has a lower risk of androgenic side effects, making it a preferred choice for those seeking muscle growth without significant androgenic effects .
Propiedades
Número CAS |
15396-48-2 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |
Clave InChI |
KOZHWRYZCHJCTL-MTLKIPAASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


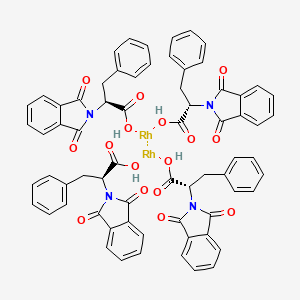


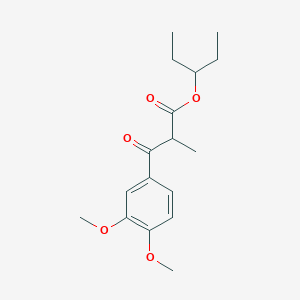
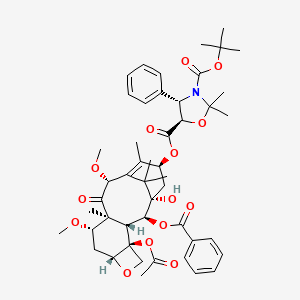
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

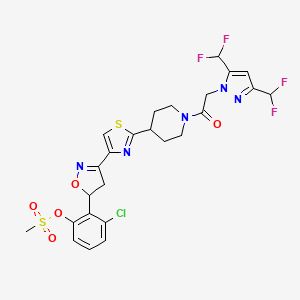

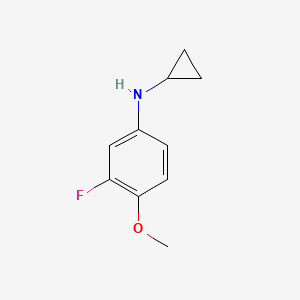
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
